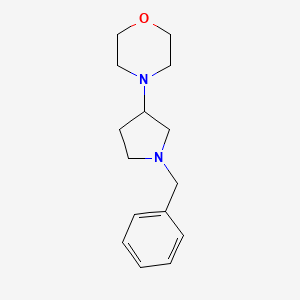

4-(1-Benzylpyrrolidin-3-yl)morpholine

Descripción general

Descripción

4-(1-Benzylpyrrolidin-3-yl)morpholine is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol It is characterized by the presence of a morpholine ring attached to a benzyl-substituted pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylpyrrolidin-3-yl)morpholine typically involves the reaction of morpholine with a benzyl-substituted pyrrolidine precursor. One common method involves the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the benzyl-substituted pyrrolidine . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled. Purification steps, including crystallization or chromatography, are employed to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Benzylpyrrolidin-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has been investigated for its role as a pharmacological tool in studying the function of enzymes such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Research indicates that modifications to the morpholine substituent can significantly enhance inhibitory potency against NAPE-PLD, making it a valuable compound for exploring the biosynthesis of bioactive lipids like anandamide .

Neuroscience Research

In neuroscience, 4-(1-Benzylpyrrolidin-3-yl)morpholine has shown promise in modulating endocannabinoid signaling pathways. Studies have demonstrated that compounds like LEI-401, derived from similar structures, can impact emotional behavior in animal models by altering anandamide levels in the brain . This suggests potential applications in treating mood disorders or neurodegenerative conditions.

Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory properties. Research has indicated that derivatives of morpholine compounds can exhibit significant anti-inflammatory effects, which may be beneficial in treating conditions associated with chronic inflammation .

Case Study: LEI-401

A notable case study involves the compound LEI-401, which was developed through structure-activity relationship (SAR) studies of pyrimidine derivatives related to morpholine structures. The modifications made to the substituents on the morpholine ring significantly increased the compound's potency and selectivity as an NAPE-PLD inhibitor. The most effective analogs demonstrated nanomolar potency and favorable drug-like properties .

Table 1: Structure-Activity Relationship Analysis of Morpholine Derivatives

| Compound | R Group | IC50 (nM) | Comments |

|---|---|---|---|

| LEI-401 | (S)-3-hydroxypyrrolidine | 72 | Most potent inhibitor identified |

| Compound A | Cyclopropylmethylamide | >1000 | Less effective compared to LEI-401 |

| Compound B | Dimethylamine | 300 | Moderate activity |

Mecanismo De Acción

The mechanism of action of 4-(1-Benzylpyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1-Phenylpyrrolidin-3-yl)morpholine

- 4-(1-Benzylpiperidin-3-yl)morpholine

- 4-(1-Benzylpyrrolidin-2-yl)morpholine

Uniqueness

4-(1-Benzylpyrrolidin-3-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .

Actividad Biológica

4-(1-Benzylpyrrolidin-3-yl)morpholine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound is characterized by a morpholine ring substituted with a benzyl group attached to a pyrrolidine moiety. The synthesis typically involves the nucleophilic substitution reaction where morpholine acts as a nucleophile, targeting the electrophilic carbon of the benzyl-substituted pyrrolidine precursor. This reaction can be optimized for high yield and purity using controlled conditions in both batch and continuous flow processes.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Notably, its derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Key Mechanisms:

- Receptor Modulation : The compound can bind to various receptors, modulating their activity.

- Enzyme Inhibition : It interferes with the function of enzymes that play roles in neurotransmitter degradation, potentially leading to increased levels of neurotransmitters like acetylcholine .

- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells through mitochondrial dysfunction .

Pharmacological Properties

Research has indicated that this compound exhibits a range of pharmacological effects, including:

- Cognitive Enhancement : By inhibiting AChE, it may improve cognitive functions, making it a candidate for Alzheimer's treatment.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving oxidative stress and apoptosis .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has shown that modifications to the compound's structure can significantly alter its biological activity. For instance, substituting different groups on the morpholine or pyrrolidine rings can enhance potency or selectivity towards specific targets. This has been exemplified in studies where changes in lipophilicity correlated with increased inhibitory activity against target enzymes .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 234.31 g/mol |

| Key Biological Activities | AChE inhibition, anticancer properties |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Potential Applications | Alzheimer's treatment, cancer therapy |

Case Studies

- Alzheimer's Disease Research : A study investigating the compound's effect on cognitive function showed promising results in enhancing memory retention in animal models by increasing acetylcholine levels through AChE inhibition .

- Cancer Cell Studies : Derivatives of this compound were tested against various cancer cell lines, revealing significant cytotoxicity linked to mitochondrial dysfunction and oxidative stress induction .

Propiedades

IUPAC Name |

4-(1-benzylpyrrolidin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-16-7-6-15(13-16)17-8-10-18-11-9-17/h1-5,15H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCVUCABYYOWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOCC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677461 | |

| Record name | 4-(1-Benzylpyrrolidin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-52-9 | |

| Record name | 4-(1-Benzylpyrrolidin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.